Deoxoartemisinin

Description

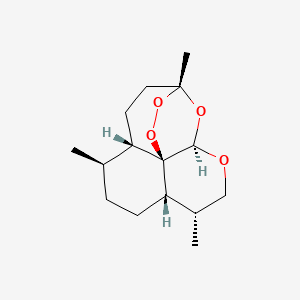

Structure

3D Structure

Properties

Molecular Formula |

C15H24O4 |

|---|---|

Molecular Weight |

268.35 g/mol |

IUPAC Name |

(1R,4S,5R,8S,9R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecane |

InChI |

InChI=1S/C15H24O4/c1-9-4-5-11-10(2)8-16-13-15(11)12(9)6-7-14(3,17-13)18-19-15/h9-13H,4-8H2,1-3H3/t9-,10+,11+,12+,13-,14-,15+/m1/s1 |

InChI Key |

BOQMASYCUFVXCR-JPVAKHQASA-N |

Isomeric SMILES |

C[C@@H]1CC[C@H]2[C@H](CO[C@H]3[C@@]24[C@H]1CC[C@](O3)(OO4)C)C |

Canonical SMILES |

CC1CCC2C(COC3C24C1CCC(O3)(OO4)C)C |

Synonyms |

10-deoxoartemisinin artemisinin, 10-deoxo deoxoartemisinin deoxodeoxyartemisinin deoxoqinghaosu |

Origin of Product |

United States |

Foundational & Exploratory

Deoxoartemisinin: A Comprehensive Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxoartemisinin, a semi-synthetic derivative of the potent antimalarial compound artemisinin, has garnered significant interest within the scientific community. Characterized by the reduction of the lactone carbonyl group at the C-10 position to a methylene group, this compound exhibits enhanced stability and, in some studies, superior antimalarial activity compared to its parent compound. This technical guide provides an in-depth overview of the synthesis and comprehensive characterization of this compound, offering detailed experimental protocols and tabulated data to support researchers in the fields of medicinal chemistry and drug development.

Synthesis of this compound

The most widely adopted and efficient method for the synthesis of this compound is the one-step reductive deoxygenation of artemisinin. This procedure utilizes sodium borohydride (NaBH₄) in the presence of a Lewis acid, typically boron trifluoride diethyl etherate (BF₃·Et₂O), in an appropriate solvent such as anhydrous tetrahydrofuran (THF).

Experimental Protocol: One-Step Reduction of Artemisinin

Materials:

-

Artemisinin

-

Sodium borohydride (NaBH₄)

-

Boron trifluoride diethyl etherate (BF₃·Et₂O)

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Petroleum ether

-

Ethyl acetate

Procedure: [1]

-

Under an inert atmosphere (e.g., nitrogen or argon), a solution of artemisinin (2 g) and boron trifluoride diethyl etherate (26.4 mL) in dry tetrahydrofuran (30 mL) is prepared and cooled to 0 °C in an ice bath.

-

This solution is then added dropwise to a pre-cooled (0 °C) solution of sodium borohydride (0.6 g) in dry tetrahydrofuran (30 mL).

-

The reaction mixture is stirred at 0 °C for 3 hours.

-

Following the stirring period, the reaction is heated to reflux for 15 minutes.

-

After cooling to room temperature, the reaction mixture is extracted three times with diethyl ether (the volume of ether for each extraction is equal to the volume of the reaction mixture).

-

The combined organic phases are washed with saturated sodium chloride solution and subsequently dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure (in vacuo) to yield the crude product.

-

The crude product is purified by silica gel column chromatography using a petroleum ether-ethyl acetate eluent system to afford the pure this compound.

Yield:

The reported yield for this synthesis is approximately 50%.[1] A byproduct, 9-ene-10-deoxyartemisinin, may also be isolated with a yield of around 22%.[1]

Synthesis Pathway

Characterization of this compound

A thorough characterization of the synthesized this compound is crucial to confirm its identity, purity, and structural integrity. The primary analytical techniques employed for this purpose include Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, Infrared (IR) spectroscopy, and the determination of physical constants such as melting point and optical rotation.

Spectroscopic Data

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound [1]

| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm), Multiplicity, J (Hz) |

| 1 | 45.1 | 1.83, m |

| 2 | 24.5 | 1.65, m; 1.42, m |

| 3 | 37.4 | 1.25, m |

| 4 | 34.3 | 1.98, m |

| 5 | 51.7 | 2.34, m |

| 5a | 80.3 | - |

| 6 | 104.2 | 5.38, s |

| 7 | 36.3 | 1.70, m; 1.55, m |

| 8 | 24.8 | 1.88, m |

| 9 | 43.1 | 2.65, m |

| 9a | 22.1 | 1.20, d, 6.4 |

| 10 | 67.5 | 3.95, t, 8.8; 3.30, dd, 8.8, 3.2 |

| 12a | 87.8 | - |

| 13 | 26.1 | 1.42, s |

| 14 | 20.2 | 0.95, d, 7.6 |

| 15 | 12.9 | 0.96, d, 6.0 |

Mass Spectrometry:

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is a key technique for confirming the molecular weight and elemental composition of this compound.

-

Molecular Formula: C₁₅H₂₂O₄

-

Molecular Weight: 266.33 g/mol

-

Observed [M+H]⁺: m/z 267.1591 (Calculated for C₁₅H₂₃O₄⁺: 267.1596)

Infrared (IR) Spectroscopy:

Physical Properties

Table 2: Physical Properties of this compound

| Property | Value | Reference |

| Melting Point | Data not available in the reviewed literature. | - |

| Specific Optical Rotation | Data not available in the reviewed literature. | - |

Note: While the synthesis of (+)-deoxoartemisinin is well-documented, specific values for its melting point and optical rotation were not found in the surveyed scientific literature.

Characterization Workflow

References

Spectroscopic Profile of Deoxoartemisinin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for deoxoartemisinin, a potent antimalarial agent and a derivative of artemisinin. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a valuable resource for its identification, characterization, and further development in medicinal chemistry.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is a critical tool for confirming the molecular weight and elemental composition of this compound.

Table 1: Mass Spectrometry Data for this compound

| Ion | Observed m/z |

| [M+H]⁺ | 269.1739 |

| [M+Na]⁺ | 291.1557 |

Fragmentation Pattern: The fragmentation of this compound in the mass spectrometer provides valuable structural information. Key fragment ions are generated through successive loss of water (H₂O) and carbon monoxide (CO) molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is indispensable for elucidating the detailed molecular structure of this compound. The ¹H and ¹³C NMR data provide insights into the chemical environment of each proton and carbon atom in the molecule.

Table 2: ¹H NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 2 | 4.15 | m | |

| 3 | 1.45 | s | |

| 4 | 1.48 / 1.98 | m | |

| 5 | 1.93 | m | |

| 5a | 2.58 | m | |

| 6 | 1.20 | d | 6.2 |

| 7 | 1.35 / 1.69 | m | |

| 8 | 1.75 / 1.88 | m | |

| 8a | 1.80 | m | |

| 9 | 2.35 | m | |

| 10 | 3.35 / 3.75 | m | |

| 12a | 5.38 | s | |

| 13 | 0.95 | d | 6.1 |

Table 3: ¹³C NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) |

| 2 | 65.8 |

| 3 | 104.3 |

| 4 | 37.5 |

| 5 | 24.7 |

| 5a | 51.9 |

| 6 | 44.8 |

| 7 | 24.5 |

| 8 | 36.3 |

| 8a | 34.4 |

| 9 | 30.2 |

| 10 | 70.2 |

| 12a | 102.5 |

| 13 | 20.5 |

| 14 | 12.9 |

| 15 | 26.1 |

Infrared (IR) Spectroscopy Data

Table 4: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

| C-H (alkane) | 2850 - 3000 | Stretching |

| C-O (ether/peroxide) | 1000 - 1300 | Stretching |

| C-O-C (cyclic ether) | 1070 - 1150 | Asymmetric Stretching |

| Peroxide (O-O) | 820 - 880 | Stretching (often weak) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data, based on methodologies reported for artemisinin and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a Bruker NMR spectrometer operating at frequencies such as 400 or 600 MHz for ¹H and 100 or 150 MHz for ¹³C, respectively. Samples are dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard for chemical shift referencing. Standard pulse sequences are used for acquiring 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) spectra.

Mass Spectrometry (MS): High-resolution mass spectra are typically acquired using a time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source. The analysis is often performed in positive ion mode. The instrument is calibrated using a standard solution to ensure mass accuracy. Samples are introduced into the mass spectrometer via direct infusion or after separation by ultra-performance liquid chromatography (UPLC).

Infrared (IR) Spectroscopy: IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a KBr (potassium bromide) pellet or analyzed as a thin film on a salt plate (e.g., NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR)-FTIR spectroscopy can be used for rapid analysis of solid or liquid samples with minimal preparation. Spectra are typically recorded in the range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Visualized Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic characterization of a natural product derivative like this compound.

Caption: General workflow for spectroscopic analysis.

The Discovery and Development of Deoxoartemisinin: A Technical Guide

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxoartemisinin, a semi-synthetic derivative of the Nobel Prize-winning antimalarial compound artemisinin, has emerged as a promising next-generation therapeutic agent. First synthesized in 1990, this molecule exhibits significantly enhanced antimalarial potency and superior pharmacokinetic properties compared to its parent compound. This technical guide provides a comprehensive overview of the discovery, historical development, and mechanism of action of this compound. Detailed experimental protocols for its synthesis are provided, alongside a compilation of quantitative data on its biological activity. Furthermore, this document elucidates the proposed signaling pathways involved in its parasiticidal action and presents a logical framework for its continued development.

Introduction

The discovery of artemisinin from the plant Artemisia annua revolutionized the treatment of malaria, particularly against drug-resistant strains of Plasmodium falciparum. However, the quest for derivatives with improved efficacy, stability, and pharmacokinetic profiles has been a continuous effort in medicinal chemistry. This compound, in which the lactone carbonyl group of artemisinin is reduced to a methylene group, represents a significant advancement in this endeavor. Initial studies revealed a remarkable increase in its antimalarial activity, sparking further research into its potential as a clinical candidate.

Discovery and Historical Development

This compound was first prepared in 1990 as part of an effort to understand the structure-activity relationships of artemisinin and to develop more potent analogs.[1] The initial synthesis involved a one-step reductive deoxygenation of artemisinin. Subsequent research focused on optimizing the synthetic route and exploring the activity of various derivatives. A notable development was the discovery that this compound exhibits superior in vivo antimalarial activity compared to artemisinin, a finding that has driven its continued investigation.[1]

Synthesis of this compound

The synthesis of this compound from artemisinin is primarily achieved through reductive deoxygenation of the lactone carbonyl. Two principal methods have been reported, offering high yields and purity.

Experimental Protocols

Method 1: One-Pot Reduction with Sodium Borohydride and Boron Trifluoride Etherate

This method provides a direct conversion of artemisinin to this compound.[2]

-

Materials:

-

Artemisinin

-

Sodium borohydride (NaBH₄)

-

Boron trifluoride etherate (BF₃·Et₂O)

-

Dry tetrahydrofuran (THF)

-

Ether

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Under an inert atmosphere, a solution of artemisinin (2 g) and boron trifluoride etherate (26.4 mL) in dry THF (30 mL) is prepared and cooled to 0 °C.[2]

-

This solution is added dropwise to an ice-cooled solution of sodium borohydride (0.6 g) in dry THF (30 mL).[2]

-

The reaction mixture is stirred at 0 °C for 3 hours and then heated to reflux for 15 minutes.[2]

-

After cooling to room temperature, the reaction mixture is extracted three times with ether.[2]

-

The combined organic phases are washed with saturated sodium chloride solution and dried over anhydrous sodium sulfate.[2]

-

The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography using a petroleum ether-ethyl acetate eluent to yield this compound (yield: 50%).[2]

-

Method 2: Two-Step Reduction via a Hemiacetal Intermediate

This alternative method can provide a higher yield of this compound.[3]

-

Materials:

-

Artemisinin

-

Diisobutylaluminum hydride (DIBAL-H)

-

Triethylsilane (Et₃SiH)

-

Boron trifluoride etherate (BF₃·Et₂O)

-

Appropriate anhydrous solvents (e.g., dichloromethane, toluene)

-

-

Procedure:

-

Step 1: Reduction to Hemiacetal. Artemisinin is dissolved in an anhydrous solvent and cooled to a low temperature (e.g., -78 °C). Diisobutylaluminum hydride is added dropwise, and the reaction is stirred until the formation of the intermediate lactol (hemiacetal) is complete, as monitored by thin-layer chromatography (TLC).

-

Step 2: Deoxygenation. Triethylsilane and boron trifluoride etherate are added to the reaction mixture containing the hemiacetal. The reaction is allowed to warm to room temperature and stirred until the deoxygenation is complete (monitored by TLC).

-

Work-up and Purification. The reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by chromatography to yield this compound. A reported yield for this two-step process is greater than 95%.[3]

-

Diagram of Synthetic Workflow

Quantitative Data

In Vitro Antimalarial Activity

This compound has consistently demonstrated superior in vitro activity against P. falciparum compared to artemisinin. Reports indicate an 8-fold to 25-fold increase in potency, particularly against chloroquine-resistant strains.[1][4]

| Compound | P. falciparum Strain | IC₅₀ (nM) - Representative Values | Fold Increase in Potency (vs. Artemisinin) | Reference |

| Artemisinin | Chloroquine-resistant | ~10-20 | - | [1] |

| This compound | Chloroquine-resistant | ~1.25-2.5 | ~8 | [1] |

| Artemisinin | W2 (Chloroquine-resistant) | - | - | [3] |

| This compound | W2 (Chloroquine-resistant) | - | - | [3] |

| Artemisinin | D6 (Chloroquine-sensitive) | - | - | [3] |

| This compound | D6 (Chloroquine-sensitive) | - | - | [3] |

Note: Specific IC₅₀ values can vary between studies due to different assay conditions. The table presents representative values to illustrate the trend of increased potency.

Pharmacokinetic Parameters

A key advantage of this compound lies in its improved pharmacokinetic profile. A study in rats demonstrated significantly higher oral bioavailability compared to artemisinin.

| Compound | Administration Route | Bioavailability (%) | Reference |

| Artemisinin | Oral (in rats) | 12.2 ± 0.832 | [5] |

| This compound | Oral (in rats) | 26.1 ± 7.04 | [5] |

Mechanism of Action

The antimalarial activity of this compound, like other artemisinin derivatives, is dependent on its endoperoxide bridge. The currently accepted mechanism involves the following key steps:

-

Activation by Heme: Inside the malaria parasite, particularly within the digestive vacuole where hemoglobin is degraded, this compound is activated by ferrous iron (Fe²⁺), which is present in heme.[6]

-

Generation of Carbon-Centered Radicals: The interaction with heme leads to the reductive cleavage of the endoperoxide bridge, generating highly reactive carbon-centered radicals.[7]

-

Promiscuous Alkylation: These radicals are non-specific and alkylate a wide array of parasite proteins and heme itself, leading to widespread cellular damage.[8] This promiscuous targeting is believed to be a key factor in the high potency of artemisinins and the slow development of resistance.

-

Parasite Death: The extensive damage to essential biomolecules disrupts cellular processes and ultimately leads to the death of the parasite.

Proposed Signaling Pathway of this compound Action

Preclinical and Clinical Development

While this compound has shown significant promise in early studies, its progression through the drug development pipeline is not as extensively documented as other artemisinin derivatives like artesunate and artemether.

In Vivo Efficacy

In vivo studies in murine models of malaria have confirmed the superior efficacy of this compound compared to artemisinin. In one study, a single dose of this compound was able to cure a higher percentage of infected mice than the same dose of artemisinin.[9]

Toxicity Studies

Limited specific toxicity data for this compound is publicly available. However, studies on the broader class of artemisinin derivatives have raised concerns about neurotoxicity and embryotoxicity in animal models, particularly with prolonged exposure and high doses.[10][11] It is important to note that these toxicities have not been significant in human clinical trials with approved artemisinin derivatives, likely due to different pharmacokinetic profiles and dosing regimens.[10] A study on a this compound derivative in mice investigated its effects on reproduction and development.[12]

Clinical Trials

To date, there is no publicly available information on clinical trials specifically evaluating this compound in humans. The focus of clinical development has largely been on other artemisinin derivatives that were developed earlier.

Conclusion and Future Perspectives

This compound represents a significant advancement in the chemical modification of artemisinin, offering enhanced potency and improved oral bioavailability. Its straightforward synthesis and robust antimalarial activity make it an attractive candidate for further development. Future research should focus on a more comprehensive evaluation of its preclinical safety profile and the initiation of well-designed clinical trials to assess its efficacy and safety in humans. Furthermore, the exploration of novel derivatives of this compound could lead to the discovery of even more potent and pharmacokinetically favorable antimalarial agents. The continued investigation of this promising compound is crucial in the ongoing fight against malaria, a disease that continues to pose a significant global health threat.

References

- 1. Synthesis and antimalarial activity of (+)-deoxoartemisinin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Combined chemical transformation and biological transformation of artemisinin: A facile approach to diverse artemisinin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-activity relationships of the antimalarial agent artemisinin. 5. Analogs of 10-deoxoartemisinin substituted at C-3 and C-9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of novel 10-deoxoartemisinins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Oral Bioavailability Comparison of Artemisinin, Deoxyartemisinin, and 10-Deoxoartemisinin Based on Computer Simulations and Pharmacokinetics in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-activity relationships of the antimalarial agent artemisinin. 8. design, synthesis, and CoMFA studies toward the development of artemisinin-based drugs against leishmaniasis and malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure–Activity Relationships of the Antimalarial Agent Artemisinin 10. Synthesis and Antimalarial Activity of Enantiomers of rac-5β-Hydroxy-d-Secoartemisinin and Analogs: Implications Regarding the Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chemical proteomics approach reveals the direct targets and the heme-dependent activation mechanism of artemisinin in Plasmodium falciparum using an artemisinin-based activity probe - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Toxicity of the antimalarial artemisinin and its dervatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Study on toxicities of 10β-[(2'β-hydroxy-3'-imidazol) propyl] deoxo-artemisinin (32) in reproductive and developmental progresses of mice [vjmap.vn]

Deoxoartemisinin: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxoartemisinin, a semi-synthetic derivative of artemisinin, has demonstrated significant potential as both an antimalarial and anticancer agent. Its mechanism of action, while sharing similarities with other artemisinin compounds, exhibits unique characteristics. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the therapeutic effects of this compound. Central to its activity is the iron-mediated cleavage of its endoperoxide bridge, leading to the generation of cytotoxic reactive oxygen species (ROS). This oxidative stress subsequently triggers a cascade of cellular events, culminating in apoptosis primarily through the intrinsic mitochondrial pathway. This document details the molecular targets, signaling pathways, and experimental evidence that elucidate the intricate workings of this compound, offering a comprehensive resource for researchers in the fields of pharmacology and drug development.

Core Mechanism: The Endoperoxide Bridge and Iron-Mediated Activation

The defining structural feature of this compound, and indeed all clinically effective artemisinins, is the 1,2,4-trioxane ring containing an endoperoxide bridge.[1] This moiety is the cornerstone of its cytotoxic activity. The prevailing mechanism posits that the endoperoxide bridge undergoes reductive cleavage upon interaction with intracellular ferrous iron (Fe²⁺), which is often found in higher concentrations in pathological cells such as malaria parasites and cancer cells.[2][3][4]

This iron-mediated activation generates a cascade of highly reactive oxygen species (ROS), including superoxide and hydroxyl radicals, as well as carbon-centered radicals.[3][5][6] These radicals are non-specific in their targets and inflict widespread damage to cellular macromolecules, including proteins, lipids, and nucleic acids, ultimately leading to cell death.[7] The removal of the lactone carbonyl group in artemisinin to form this compound has been shown to not be detrimental to its activity; in fact, this compound is reported to be eight-fold more active than artemisinin in vitro against chloroquine-resistant malaria.[1][8]

Antimalarial Activity

This compound exhibits potent activity against Plasmodium falciparum, including chloroquine-resistant strains.[8][9] The intra-erythrocytic stage of the malaria parasite is particularly susceptible due to its high concentration of heme-iron, a byproduct of hemoglobin digestion.[10] This abundance of iron serves as a catalyst for the activation of this compound, leading to parasite-specific cytotoxicity.

Quantitative Data: In Vitro Antimalarial Activity

| Compound | Target | IC₅₀ (nM) | Relative Activity (vs. Artemisinin) | Reference |

| This compound | P. falciparum (Chloroquine-resistant) | - | 8-fold greater | [8] |

| This compound Derivatives | P. falciparum (Chloroquine-resistant & sensitive) | - | Up to 20-25 times more potent | [9] |

| 13β-deoxoartemisinin | P. falciparum (Drug-resistant clones) | - | 5-7 times greater | [11] |

| 15β-deoxoartemisinin | P. falciparum (Drug-resistant clones) | - | 5-7 times greater | [11] |

Anticancer Activity

The anticancer properties of this compound and its derivatives are an area of intense research.[12][13] Similar to its antimalarial action, the anticancer mechanism is largely dependent on the presence of intracellular iron, which is elevated in many cancer cell types to support their rapid proliferation.[7]

Induction of Apoptosis

A primary mechanism by which this compound exerts its anticancer effects is through the induction of apoptosis, or programmed cell death.[7][14] The generated ROS disrupt mitochondrial function, a key event in the intrinsic apoptotic pathway.

Key Events in this compound-Induced Apoptosis:

-

Mitochondrial Membrane Potential (ΔΨm) Collapse: ROS-induced damage leads to a loss of the mitochondrial membrane potential.[15][16]

-

Cytochrome c Release: The disruption of the mitochondrial membrane results in the release of cytochrome c into the cytoplasm.[14][15][16]

-

Caspase Activation: Cytoplasmic cytochrome c triggers the activation of a cascade of cysteine-aspartic proteases known as caspases, particularly caspase-9 and the executioner caspase-3, which orchestrate the dismantling of the cell.[14][15][17]

-

Regulation by Bcl-2 Family Proteins: The apoptotic process is tightly regulated by the Bcl-2 family of proteins. This compound and its analogs have been shown to upregulate pro-apoptotic proteins like Bak and NOXA, while downregulating anti-apoptotic proteins like Bcl-2.[14][15][16]

Signaling Pathways

Several signaling pathways have been identified to be modulated by this compound and its parent compound, dihydroartemisinin (DHA), in the context of cancer.

-

JNK/SAPK Pathway: Dihydroartemisinin has been shown to transiently activate the c-Jun N-terminal kinase (JNK)/stress-activated protein kinase (SAPK) signaling pathway, which is involved in cellular responses to stress and can promote apoptosis.[18]

-

Hedgehog Signaling Pathway: DHA has been found to inhibit the Hedgehog signaling pathway, which is aberrantly activated in several cancers and plays a role in tumor growth and progression.[19]

-

ERK/CREB Pathway: Artemisinin has been shown to protect retinal pigment epithelial cells from oxidative damage through the activation of the ERK/CREB signaling pathway.[20]

Experimental Protocols

In Vitro Antimalarial Activity Assay

Protocol:

-

Parasite Culture: Plasmodium falciparum strains (e.g., chloroquine-resistant W-2 clone and chloroquine-sensitive D-6 clone) are cultured in human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.

-

Drug Preparation: this compound and reference compounds (e.g., artemisinin, chloroquine) are dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

-

Assay: Asynchronous parasite cultures are exposed to a range of drug concentrations in 96-well microplates for a defined period (e.g., 48-72 hours).

-

Growth Inhibition Measurement: Parasite growth is assessed by measuring the incorporation of a radiolabeled precursor (e.g., [³H]hypoxanthine) or by using a fluorescent DNA-intercalating dye (e.g., SYBR Green I).

-

IC₅₀ Determination: The 50% inhibitory concentration (IC₅₀) is calculated by plotting the percentage of growth inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Apoptosis Detection by Flow Cytometry (Annexin V/Propidium Iodide Staining)

Protocol:

-

Cell Culture and Treatment: Cancer cells (e.g., Jurkat T-lymphoma cells) are cultured in appropriate media and treated with various concentrations of this compound for specific time points.

-

Cell Harvesting and Staining: Cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension and incubated in the dark.

-

Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Measurement of Reactive Oxygen Species (ROS)

Protocol:

-

Cell Culture and Treatment: Cells are seeded in plates and treated with this compound.

-

Probe Loading: A fluorescent ROS indicator dye, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), is added to the cells and incubated. DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence microscope, plate reader, or flow cytometer. An increase in fluorescence intensity corresponds to an increase in intracellular ROS levels.

Visualizations

Signaling Pathway of this compound-Induced Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental Workflow for In Vitro Anticancer Activity Assessment

Caption: Experimental workflow for assessing the in vitro anticancer activity of this compound.

Conclusion

This compound represents a promising scaffold for the development of novel antimalarial and anticancer therapeutics. Its mechanism of action, centered on iron-mediated ROS production and subsequent induction of apoptosis, provides a clear rationale for its cytotoxicity against pathogenic cells. Further research into the specific molecular targets and the modulation of key signaling pathways will be crucial for optimizing its therapeutic potential and for the rational design of next-generation artemisinin derivatives with enhanced efficacy and selectivity. This guide provides a foundational understanding of the current knowledge, offering a valuable resource for the scientific community engaged in this important area of drug discovery.

References

- 1. Artemisinin and a new generation of antimalarial drugs | Feature | RSC Education [edu.rsc.org]

- 2. Structure–Activity Relationships of the Antimalarial Agent Artemisinin 10. Synthesis and Antimalarial Activity of Enantiomers of rac-5β-Hydroxy-d-Secoartemisinin and Analogs: Implications Regarding the Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dihydroartemisinin - Wikipedia [en.wikipedia.org]

- 4. Iron Promotes Dihydroartemisinin Cytotoxicity via ROS Production and Blockade of Autophagic Flux via Lysosomal Damage in Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Oxidative stress in malaria and artemisinin combination therapy: Pros and Cons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. lavierebelle.org [lavierebelle.org]

- 8. Synthesis and antimalarial activity of (+)-deoxoartemisinin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of novel 10-deoxoartemisinins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Advances in the research on the targets of anti-malaria actions of artemisinin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Antitumor Activity of Artemisinin and Its Derivatives: From a Well-Known Antimalarial Agent to a Potential Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Dihydroartemisinin induces apoptosis and sensitizes human ovarian cancer cells to carboplatin therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Dihydroartemisinin induces apoptosis by a Bak-dependent intrinsic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Dihydroartemisinin induces apoptosis preferentially via a Bim-mediated intrinsic pathway in hepatocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Dihydroartemisinin transiently activates the JNK/SAPK signaling pathway in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Dihydroartemisinin induces apoptosis and inhibits proliferation, migration, and invasion in epithelial ovarian cancer via inhibition of the hedgehog signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Identifying the Biological Targets of Deoxoartemisinin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Deoxoartemisinin, a semi-synthetic derivative of artemisinin, has demonstrated significant potential as a highly effective antimalarial and anticancer agent, often exhibiting greater potency than its parent compound. Despite its promising therapeutic profile, the specific biological targets of this compound remain largely uncharacterized. This technical guide provides a comprehensive overview of the established methodologies for identifying the molecular targets of artemisinin-class compounds and outlines a strategic approach for the elucidation of this compound's mechanism of action. While direct experimental evidence for this compound's targets is scarce, this document leverages the extensive research on related artemisinins to propose likely target classes and detailed experimental protocols for their identification and validation.

Introduction: The Enigma of this compound's Action

Artemisinin and its derivatives are a cornerstone of modern antimalarial therapy and have shown considerable promise in oncology. Their mechanism of action is generally understood to involve the iron-mediated cleavage of their characteristic endoperoxide bridge, which generates a cascade of reactive oxygen species (ROS) and carbon-centered radicals. These reactive species are believed to alkylate and damage a multitude of cellular macromolecules, leading to parasite and cancer cell death. This suggests a pleiotropic, or multi-targeted, mode of action.

This compound, which retains the essential endoperoxide bridge but lacks the C-10 lactone carbonyl group of artemisinin, exhibits enhanced chemical stability and lipophilicity, potentially contributing to its superior bioactivity. It is highly probable that this compound shares the promiscuous, multi-targeted mechanism of its chemical relatives. However, subtle differences in its structure may lead to a unique target profile, warranting specific investigation. This guide details the experimental frameworks necessary to uncover these targets.

Proposed Methodologies for Target Identification

The identification of small molecule drug targets has been revolutionized by advances in chemical proteomics. For a compound like this compound, two primary state-of-the-art methodologies are proposed: Activity-Based Protein Profiling (ABPP) and the Cellular Thermal Shift Assay (CETSA).

Activity-Based Protein Profiling (ABPP)

ABPP is a powerful strategy to identify enzyme classes and other proteins that covalently interact with a small molecule. This approach utilizes a chemical probe that mimics the parent compound but is modified with a reporter tag (e.g., an alkyne or azide for click chemistry, or biotin for affinity purification).

-

Synthesis of a this compound-based Probe:

-

A this compound analog will be synthesized with a terminal alkyne or azide group. The position of this tag is critical and should be chosen to minimize interference with the compound's bioactivity.

-

A control probe, lacking the endoperoxide bridge, should also be synthesized to distinguish specific, mechanism-based interactions from non-specific binding.

-

-

Cellular Treatment and Lysis:

-

Target cells (e.g., Plasmodium falciparum-infected erythrocytes or a cancer cell line of interest) are treated with the this compound probe.

-

Following incubation, cells are lysed to release protein contents.

-

-

Click Chemistry or Affinity Purification:

-

For alkyne/azide probes: The cell lysate is treated with a corresponding azide or alkyne-biotin tag via a copper-catalyzed or strain-promoted click reaction. This covalently attaches biotin to the probe-protein adducts.

-

For biotinylated probes: This step is omitted.

-

-

Enrichment of Target Proteins:

-

The biotin-labeled proteins are enriched from the complex lysate using streptavidin-coated beads.

-

-

Protein Identification by Mass Spectrometry:

-

The enriched proteins are eluted from the beads, digested into peptides (typically with trypsin), and identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

Proteins identified in the this compound probe-treated sample but absent or significantly less abundant in the control probe and vehicle-treated samples are considered high-confidence targets.

-

Cellular Thermal Shift Assay (CETSA)

CETSA is a label-free method for identifying drug-target engagement in a cellular context. It is based on the principle that the binding of a ligand to a protein increases its thermal stability.

-

Cellular Treatment:

-

Intact cells are treated with this compound at various concentrations. A vehicle-only control is run in parallel.

-

-

Thermal Challenge:

-

The cell suspensions are aliquoted and heated to a range of temperatures (e.g., 40-70°C).

-

-

Cell Lysis and Separation of Soluble Fraction:

-

Cells are lysed (e.g., by freeze-thaw cycles), and the precipitated, denatured proteins are separated from the soluble fraction by centrifugation.

-

-

Protein Quantification:

-

The amount of a specific protein remaining in the soluble fraction at each temperature is quantified. This can be done on a targeted basis using Western blotting or on a proteome-wide scale using mass spectrometry (this is also known as Thermal Proteome Profiling or TPP).

-

-

Data Analysis:

-

A "melting curve" is generated by plotting the soluble protein fraction against temperature. A shift in the melting curve to higher temperatures in the presence of this compound indicates a direct binding interaction.

-

Isothermal dose-response experiments, where the temperature is fixed and the drug concentration is varied, can be used to determine the binding affinity.

-

Potential Biological Targets and Affected Pathways

Based on studies of artemisinin, artesunate, and dihydroartemisinin, this compound is likely to interact with a broad spectrum of proteins. The following table summarizes known targets of artemisinin-class compounds, which represent high-priority candidates for investigation with this compound.

| Cellular Process | Potential Protein Targets (Identified for other Artemisinins) | Organism/Cell Type |

| Glycolysis | Hexokinase, Aldolase, Pyruvate Kinase, Lactate Dehydrogenase | Plasmodium falciparum |

| Hemoglobin Digestion & Heme Metabolism | Falcipains, Heme | Plasmodium falciparum |

| Redox Homeostasis & Stress Response | Thioredoxin Reductase, Glutathione S-transferase, Peroxiredoxin | Plasmodium falciparum, Cancer Cells |

| Protein Synthesis & Folding | Translationally Controlled Tumor Protein (TCTP), Ribosomal proteins | Plasmodium falciparum, Cancer Cells |

| Signal Transduction | Mitogen-activated protein kinases (MAPKs), PI3K/Akt pathway components, NF-κB | Cancer Cells |

| Calcium Homeostasis | Sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) | Plasmodium falciparum, Cancer Cells |

| Cell Cycle Regulation | Cyclin-dependent kinases (CDKs), Cyclins | Cancer Cells |

Visualizing Workflows and Pathways

Diagrams of Experimental and Biological Processes

The following diagrams, generated using the DOT language for Graphviz, illustrate the key experimental workflows and a generalized signaling pathway affected by artemisinins.

Caption: Workflow for Activity-Based Protein Profiling (ABPP).

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Caption: Generalized signaling cascade of artemisinin-class compounds.

Conclusion and Future Directions

The identification of this compound's biological targets is a critical step in optimizing its therapeutic potential and understanding potential mechanisms of resistance. While specific data for this compound is currently lacking, the established methodologies of ABPP and CETSA provide a clear and robust roadmap for future research. The likely multi-targeted nature of this compound suggests that a systems-level approach, combining chemical proteomics with transcriptomics and metabolomics, will be most fruitful. Elucidating the precise molecular interactions of this potent compound will pave the way for the rational design of next-generation artemisinin-based therapies and potentially expand their application to a wider range of diseases.

Deoxoartemisinin: A Deep Dive into Structure-Activity Relationships for Next-Generation Antimalarials

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth analysis of the structure-activity relationships (SAR) of deoxoartemisinin, a promising scaffold for the development of new antimalarial agents. This whitepaper provides a detailed examination of how chemical modifications to the this compound core impact its biological activity, supported by quantitative data, detailed experimental protocols, and novel pathway visualizations.

The continued emergence of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, underscores the urgent need for novel therapeutic strategies. This compound, a derivative of the Nobel Prize-winning natural product artemisinin, has demonstrated potent antimalarial activity, often exceeding that of its parent compound. Understanding the intricate relationship between its structure and function is paramount for the rational design of more effective and resilient antimalarial drugs.

This technical guide systematically explores the key structural features of this compound that govern its parasiticidal action. The essentiality of the 1,2,4-trioxane ring, the pharmacophore responsible for the endoperoxide bridge, is a central theme. The activation of this endoperoxide by intraparasitic ferrous iron (Fe²⁺), liberated during the digestion of hemoglobin, is the critical initiating step in the drug's mechanism of action. This interaction leads to the generation of cytotoxic carbon-centered radicals that alkylate and damage essential parasite biomolecules, ultimately leading to parasite death.

Structure-Activity Relationship Insights

Systematic modifications of the this compound scaffold have yielded crucial insights into the structural requirements for potent antimalarial activity. This guide provides a consolidated overview of these findings, with a particular focus on substitutions at the C-3 and C-9 positions.

C-3 Position Modifications

Substitutions at the C-3 position of the this compound core have been explored to enhance its pharmacological properties. The introduction of various functional groups at this position can influence the molecule's lipophilicity, metabolic stability, and interaction with parasitic targets. The data presented in this guide will aid researchers in selecting appropriate moieties for future drug design endeavors.

C-9 Position Modifications

The C-9 position has been a focal point of SAR studies, with numerous analogs synthesized and evaluated. The introduction of alkyl, aryl, and other functional groups at this position has been shown to significantly modulate antimalarial potency. For instance, certain substitutions can lead to a dramatic improvement in activity against both drug-sensitive and drug-resistant P. falciparum strains. This guide presents a curated collection of these findings in a clear, tabular format to facilitate direct comparison and analysis.

Quantitative Analysis of Antimalarial Potency

To provide a clear and comparative overview of the SAR data, the following tables summarize the in vitro antimalarial activity (IC₅₀ values) of key this compound analogs against various strains of P. falciparum.

Table 1: In Vitro Antimalarial Activity of C-3 Substituted this compound Analogs

| Compound | R Group at C-3 | P. falciparum Strain | IC₅₀ (nM) | Reference |

| This compound | H | W-2 | 3.5 | [1] |

| Analog 3a | Methyl | W-2 | 4.2 | [1] |

| Analog 3b | Ethyl | W-2 | 5.1 | [1] |

| Analog 3c | Propyl | W-2 | 6.3 | [1] |

Table 2: In Vitro Antimalarial Activity of C-9 Substituted this compound Analogs

| Compound | R Group at C-9 | P. falciparum Strain | IC₅₀ (nM) | Reference |

| This compound | H | W-2 | 3.5 | [1] |

| Analog 9a | Methyl | W-2 | 2.8 | [1] |

| Analog 9b | Ethyl | W-2 | 1.9 | [1] |

| Analog 9c | Propyl | W-2 | 1.5 | [1] |

| Analog 9d | Butyl | W-2 | 0.8 | [1] |

| Analog 9e | Pentyl | W-2 | 2.1 | [1] |

Experimental Methodologies

A thorough understanding of the experimental context is crucial for the interpretation of SAR data. This section provides a detailed overview of the key assays used to evaluate the antimalarial and cytotoxic activity of this compound analogs.

In Vitro Antimalarial Activity Assay (Parasite Lactate Dehydrogenase (pLDH) Assay)

The in vitro antimalarial activity of this compound derivatives is commonly assessed using the parasite lactate dehydrogenase (pLDH) assay. This assay measures the activity of pLDH, an enzyme released from viable parasites.

-

Parasite Culture: P. falciparum strains (e.g., W-2, D-6) are maintained in continuous culture in human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.

-

Drug Dilution: Test compounds are serially diluted in multi-well plates.

-

Incubation: Synchronized ring-stage parasites are added to the wells and incubated for a specified period (e.g., 48 hours).

-

Enzyme Measurement: After incubation, the activity of pLDH is determined by adding a substrate mixture containing lactate, 3-acetylpyridine adenine dinucleotide (APAD), and nitroblue tetrazolium (NBT). The formation of a colored formazan product, proportional to the number of viable parasites, is measured spectrophotometrically.

-

IC₅₀ Determination: The 50% inhibitory concentration (IC₅₀) is calculated by plotting the percentage of parasite growth inhibition against the drug concentration.

Cytotoxicity Assay (MTT Assay)

To assess the selectivity of the compounds, their cytotoxicity against mammalian cell lines (e.g., Vero cells) is determined using the MTT assay.

-

Cell Culture: Mammalian cells are cultured in appropriate medium and seeded in multi-well plates.

-

Compound Exposure: Cells are exposed to serial dilutions of the test compounds for a defined period (e.g., 72 hours).

-

MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated to allow for its conversion to formazan crystals by viable cells.

-

Solubilization and Measurement: The formazan crystals are solubilized, and the absorbance is measured to determine the percentage of cell viability.

-

CC₅₀ Determination: The 50% cytotoxic concentration (CC₅₀) is calculated from the dose-response curve.

Visualizing the Mechanism of Action

To elucidate the complex biological processes initiated by this compound, this guide includes detailed diagrams generated using the Graphviz DOT language. These visualizations provide a clear and logical representation of the proposed mechanism of action and experimental workflows.

Caption: Proposed mechanism of action of this compound.

Caption: Workflow for in vitro antimalarial pLDH assay.

This in-depth technical guide serves as a valuable resource for the scientific community, providing the foundational knowledge and detailed data necessary to accelerate the design and development of novel this compound-based antimalarial drugs. By leveraging the structure-activity relationships outlined in this document, researchers can more effectively navigate the complex landscape of antimalarial drug discovery and contribute to the global effort to eradicate malaria.

References

An In-depth Technical Guide to the Endoperoxide Bridge in Deoxoartemisinin Analogues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive investigation into the pivotal role of the endoperoxide bridge in deoxoartemisinin and its analogues. This compound exists in two key forms which are crucial to distinguish: deoxyartemisinin, which lacks the endoperoxide bridge and is biologically inactive, and 10-deoxoartemisinin, which retains the endoperoxide bridge and exhibits potent antimalarial activity. This guide will focus on the structure, activity, and mechanism of the endoperoxide bridge, primarily in the context of 10-deoxoartemisinin and its derivatives, using deoxyartemisinin as a key comparator to underscore the bridge's essentiality.

The Endoperoxide Bridge: The Pharmacophore of Artemisinin Derivatives

The antimalarial activity of artemisinin and its derivatives is unequivocally linked to the presence of a 1,2,4-trioxane ring containing an endoperoxide bridge. This moiety is considered the key pharmacophore responsible for the therapeutic effects of this class of drugs.

Deoxyartemisinin , an analogue lacking the endoperoxide bridge, is consistently reported to be devoid of significant antimalarial activity. This starkly contrasts with 10-deoxoartemisinin , a derivative where the C-10 keto group of artemisinin is reduced but the vital endoperoxide bridge is maintained. 10-deoxoartemisinin not only retains but in some cases, its derivatives exhibit enhanced antimalarial efficacy compared to the parent compound, artemisinin.

Quantitative Analysis of Biological Activity

The following tables summarize the in vitro antimalarial activity of this compound analogues against various strains of Plasmodium falciparum and the cytotoxicity of artemisinin derivatives against mammalian cell lines.

Table 1: In Vitro Antiplasmodial Activity of this compound Analogues

| Compound | P. falciparum Strain(s) | IC₅₀ (nM) | Fold-change vs. Artemisinin | Reference(s) |

| Artemisinin | W2 (CQ-resistant), D6 (CQ-sensitive) | ~10-20 | 1x | [1][2] |

| Deoxyartemisinin | Not specified | Inactive | >50-130x (less active) | [3][4] |

| (+)-Deoxoartemisinin | Chloroquine-resistant | Not specified | 8x (more active) | [5] |

| 10-substituted this compound derivatives | W2 and D6 | Not specified | 5-7x (more active) | [1] |

| Novel 10-deoxoartemisinin derivatives | Chloroquine-resistant and sensitive | Not specified | 20-25x (more active) | [6][7] |

| Dihydroartemisinin | W2 | 1.8 ± 0.9 | ~5-10x (more active) | [2] |

Table 2: Cytotoxicity of Artemisinin Derivatives Against Mammalian Cell Lines

| Compound | Cell Line | Cancer Type | Incubation Time (h) | IC₅₀ (µM) | Reference(s) |

| Dihydroartemisinin | MCF-7 | Breast Cancer | 24 | 129.1 | [8] |

| Dihydroartemisinin | MDA-MB-231 | Breast Cancer | 24 | 62.95 | [8] |

| Dihydroartemisinin | A549 | Lung Cancer | 48 | ~20-40 | [8] |

| Dihydroartemisinin | HepG2 | Liver Cancer | Not specified | 29 | [9] |

| Artemisinin | MDA-MB-231 (cisplatin-resistant) | Breast Cancer | 48 | Dose-dependent inhibition | [10] |

| Deoxy-10β-(p-fluorophenoxy) dihydroartemisinin | HL-60 | Leukemia | Not specified | 50-fold less active than active analogue | [3][4] |

| Deoxy-10β-(p-fluorophenoxy) dihydroartemisinin | Jurkat | Leukemia | Not specified | 130-fold less active than active analogue | [3][4] |

Mechanism of Action: Activation of the Endoperoxide Bridge

The prevailing mechanism of action for artemisinin and its active derivatives involves the iron-mediated cleavage of the endoperoxide bridge. The malaria parasite, during its intraerythrocytic stage, digests large amounts of hemoglobin, releasing heme, a source of ferrous iron (Fe²⁺).

The proposed activation pathway is as follows:

-

Activation by Ferrous Iron: The endoperoxide bridge interacts with intraparasitic Fe²⁺.

-

Homolytic Cleavage: This interaction leads to the homolytic cleavage of the O-O bond within the endoperoxide bridge, generating highly reactive oxygen-centered radicals.

-

Rearrangement to Carbon-Centered Radicals: These oxygen-centered radicals are unstable and rapidly rearrange to form more stable and highly cytotoxic carbon-centered radicals.[11][12]

-

Alkylation of Parasite Biomolecules: The carbon-centered radicals then alkylate a variety of parasitic macromolecules, including proteins and heme itself, leading to oxidative stress and parasite death.[13]

This proposed mechanism is visually represented in the following diagram:

Caption: Proposed mechanism of action for 10-deoxoartemisinin.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the investigation of the endoperoxide bridge.

Synthesis of 10-Deoxoartemisinin from Artemisinin

This protocol describes a one-step reduction of the C-10 carbonyl group of artemisinin.

-

Materials and Reagents:

-

Artemisinin

-

Sodium borohydride (NaBH₄)

-

Boron trifluoride diethyl etherate (BF₃·Et₂O)

-

Anhydrous Tetrahydrofuran (THF)

-

Silica gel for column chromatography

-

Petroleum ether and Ethyl acetate (for elution)

-

Round-bottom flask, magnetic stirrer, and standard glassware

-

-

Procedure:

-

Dissolve artemisinin in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add NaBH₄ to the stirred solution.

-

Add BF₃·Et₂O dropwise to the reaction mixture.

-

Allow the reaction to proceed at 0°C for a specified time (e.g., 1-3 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography, eluting with a gradient of petroleum ether and ethyl acetate to yield 10-deoxoartemisinin.[5][14]

-

The following diagram illustrates the synthesis workflow:

Caption: Workflow for the synthesis of 10-deoxoartemisinin.

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This fluorescence-based assay measures the proliferation of P. falciparum by quantifying the amount of parasite DNA.

-

Materials and Reagents:

-

P. falciparum culture (synchronized to the ring stage)

-

Complete culture medium (e.g., RPMI-1640 with supplements)

-

Human erythrocytes (O⁺)

-

Test compounds (dissolved in DMSO)

-

SYBR Green I lysis buffer

-

96-well microplates

-

Incubator with a gas mixture (5% CO₂, 5% O₂, 90% N₂)

-

Fluorescence microplate reader

-

-

Procedure:

-

Drug Plate Preparation: Serially dilute the test compounds in complete culture medium in a 96-well plate. Include positive (e.g., chloroquine) and negative (vehicle control) controls.

-

Parasite Seeding: Add synchronized ring-stage parasites (e.g., at 1% parasitemia and 2% hematocrit) to each well.

-

Incubation: Incubate the plates for 72 hours at 37°C in the controlled gas environment.

-

Lysis and Staining: After incubation, add SYBR Green I lysis buffer to each well and incubate in the dark at room temperature for 1-2 hours.

-

Fluorescence Measurement: Read the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm).

-

Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of parasite growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.[8][10]

-

Detection of Carbon-Centered Radicals by Electron Spin Resonance (ESR)

ESR spectroscopy, coupled with a spin trapping agent, is a definitive method for detecting and identifying transient radical species.

-

Materials and Reagents:

-

This compound analogue

-

Ferrous sulfate (FeSO₄) or hemin

-

Spin trapping agent (e.g., α-(4-Pyridyl-1-oxide)-N-tert-butylnitrone, 4-POBN)

-

Anhydrous solvent (e.g., DMSO)

-

ESR spectrometer

-

HPLC-ESR-MS system for structural elucidation of radical adducts

-

-

Procedure:

-

Reaction Mixture Preparation: In an ESR-compatible capillary tube, mix the this compound analogue, the spin trapping agent, and the iron source (FeSO₄ or hemin) in the chosen solvent.

-

ESR Measurement: Immediately place the sample in the cavity of the ESR spectrometer and record the spectrum. The formation of a radical-spin trap adduct will produce a characteristic multi-line spectrum.

-

Radical Identification: Analyze the hyperfine splitting constants of the ESR spectrum to help identify the trapped radical.

-

Structural Confirmation (HPLC-ESR-MS): For unambiguous identification, couple the reaction system to an HPLC-ESR-MS. This allows for the separation of different radical adducts and their subsequent mass analysis to determine their exact structures.

-

Heme Alkylation Assay by LC-MS

This assay quantifies the formation of covalent adducts between the drug and heme.

-

Materials and Reagents:

-

This compound analogue

-

Hemin

-

Reducing agent (e.g., sodium dithionite)

-

Solvents for reaction and extraction (e.g., DMSO, water, ethanol, hexane)

-

LC-MS system with an electrospray ionization (ESI) source

-

-

Procedure:

-

Adduct Formation: React hemin with the this compound analogue in the presence of a reducing agent in a suitable solvent system.

-

Sample Preparation: Precipitate the porphyrin-containing products by adding water. Centrifuge and wash the precipitate. Dissolve the product in a solvent compatible with the LC-MS analysis.

-

LC-MS Analysis: Inject the sample into the LC-MS system. Use a suitable chromatographic method to separate the heme-drug adducts from unreacted heme and drug.

-

Detection and Quantification: Monitor the elution of the adducts using the mass spectrometer, typically in positive ion mode (ESI⁺). The mass-to-charge ratio (m/z) of the adduct will be the sum of the masses of heme and the radical fragment of the drug. Quantify the adducts based on the peak area in the extracted ion chromatogram.

-

The following diagram outlines the workflow for investigating the mechanism of action:

Caption: Workflow for investigating the mechanism of the endoperoxide bridge.

Conclusion

The endoperoxide bridge is the indispensable pharmacophore of this compound analogues responsible for their antimalarial activity. The inactivity of deoxyartemisinin, which lacks this bridge, serves as definitive proof of its essentiality. In contrast, 10-deoxoartemisinin and its derivatives, which retain the endoperoxide bridge, demonstrate potent antiplasmodial effects. The mechanism of action is centered on the iron-mediated cleavage of the endoperoxide bridge, leading to the formation of cytotoxic carbon-centered radicals that alkylate and damage vital parasite components. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this fascinating and therapeutically important class of molecules. Further research into the structure-activity relationships of the endoperoxide bridge and its interactions within the parasite will be invaluable for the design of next-generation antimalarial agents.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis of novel 10-deoxoartemisinins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. jbuon.com [jbuon.com]

- 8. benchchem.com [benchchem.com]

- 9. Oral Bioavailability Comparison of Artemisinin, Deoxyartemisinin, and 10-Deoxoartemisinin Based on Computer Simulations and Pharmacokinetics in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Determination of the structures of radicals formed in the reaction of antimalarial drug artemisinin with ferrous ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Detection and characterisation of radicals using electron paramagnetic resonance (EPR) spin trapping and related methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The antimalarial drug artemisinin alkylates heme in infected mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Detection, characterization, and screening of heme-binding molecules by mass spectrometry for malaria drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

Deoxoartemisinin Derivatives: A Technical Guide to Synthesis and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of deoxoartemisinin derivatives, focusing on their synthesis, biological evaluation, and mechanisms of action. This compound, a semi-synthetic derivative of the potent antimalarial compound artemisinin, has garnered significant attention due to its enhanced stability and promising therapeutic activities. This document details the chemical modifications that have led to a diverse library of derivatives with potent antimalarial and anticancer properties. Experimental protocols for key synthetic transformations are provided, alongside a comprehensive summary of their biological activities in clearly structured tables. Furthermore, this guide visualizes the key signaling pathways modulated by these compounds, offering a deeper understanding of their molecular interactions.

Synthesis of this compound and Its Derivatives

The parent compound, (+)-deoxoartemisinin, can be efficiently synthesized from artemisinin in a single step.[1] This straightforward conversion has paved the way for the development of a multitude of derivatives with modifications primarily at the C-10 and C-9 positions of the this compound scaffold.[2][3]

One-Step Synthesis of (+)-Deoxoartemisinin

A widely adopted method for the synthesis of (+)-deoxoartemisinin involves the reduction of artemisinin using sodium borohydride (NaBH4) in the presence of a Lewis acid, typically boron trifluoride etherate (BF3·Et2O), in an appropriate solvent like tetrahydrofuran (THF).[1]

Experimental Protocol: Synthesis of (+)-Deoxoartemisinin [1]

-

Reagents: Artemisinin, Sodium Borohydride (NaBH4), Boron Trifluoride Etherate (BF3·Et2O), Tetrahydrofuran (THF), Saturated Sodium Bicarbonate Solution, Brine, Anhydrous Magnesium Sulfate, Ethyl Acetate, Hexane.

-

Procedure:

-

To a stirred solution of artemisinin in dry THF at 0 °C under a nitrogen atmosphere, add NaBH4 in one portion.

-

Slowly add BF3·Et2O to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for the specified time (typically monitored by TLC).

-

Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield (+)-deoxoartemisinin.

-

Synthesis of Novel 10-Deoxoartemisinin Derivatives

Further modifications of the this compound core have led to the synthesis of derivatives with enhanced biological activity. One notable class includes derivatives incorporating heterocyclic rings and hydrophilic groups, which have shown significantly increased potency against Plasmodium falciparum.[2]

Experimental Protocol: General Procedure for Synthesis of 10-Deoxoartemisinin Derivatives with Heterocyclic Moieties [2]

-

Starting Material: Dihydroartemisinin (a precursor to many this compound derivatives).

-

General Steps:

-

Activation of the C-10 hydroxyl group of dihydroartemisinin.

-

Nucleophilic substitution with a variety of heterocyclic amines or other nucleophiles.

-

Purification of the resulting derivatives by chromatographic techniques.

-

-

Note: Specific reaction conditions (reagents, solvents, temperatures, and reaction times) will vary depending on the desired heterocyclic moiety. Researchers should refer to specific literature for detailed protocols for individual derivatives.[2]

Biological Activity of this compound Derivatives

This compound and its derivatives have demonstrated potent activity against both malaria parasites and various cancer cell lines. The removal of the C-10 lactone carbonyl group in artemisinin to form this compound has been shown to enhance antimalarial potency.[1]

Antimalarial Activity

Numerous studies have reported the in vitro antimalarial activity of this compound derivatives against different strains of Plasmodium falciparum, including chloroquine-resistant strains. The data is often presented as the 50% inhibitory concentration (IC50).

Table 1: In Vitro Antimalarial Activity of Selected this compound Derivatives

| Compound | P. falciparum Strain | IC50 (nM) | Reference |

| Artemisinin | W-2 (chloroquine-resistant) | 25.0 | [3] |

| (+)-Deoxoartemisinin | W-2 (chloroquine-resistant) | 3.1 | [3] |

| Derivative 1 (with heterocyclic ring) | Chloroquine-resistant clone | 1.0 - 1.25 | [2] |

| Derivative 2 (with hydrophilic group) | Chloroquine-sensitive clone | 1.25 - 1.5 | [2] |

Note: The specific structures of "Derivative 1" and "Derivative 2" can be found in the cited reference.[2]

Anticancer Activity

The anticancer effects of this compound derivatives are attributed to their ability to induce apoptosis and inhibit cell proliferation in a variety of cancer cell lines.

Table 2: In Vitro Anticancer Activity of Selected Artemisinin and this compound Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Dihydroartemisinin (DHA) | OVCAR-3 (Ovarian) | ~5 | [4] |

| Dihydroartemisinin (DHA) | A2780 (Ovarian) | ~10 | [4] |

| This compound Dimer | Various | Not specified | [5] |

| This compound Trimer | Various | Not specified | [5] |

Note: Dihydroartemisinin (DHA) is a closely related and often studied artemisinin derivative with a similar mechanism of action. Data for specific this compound derivatives against a wide range of cancer cell lines is an active area of research.

Mechanism of Action: Key Signaling Pathways

The biological effects of this compound derivatives are mediated through their interaction with various cellular signaling pathways, primarily leading to the induction of apoptosis in cancer cells and parasite death.

Apoptosis Induction in Cancer Cells

This compound derivatives, much like other artemisinins, are potent inducers of apoptosis. This programmed cell death is often initiated through the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

A key mechanism involves the generation of reactive oxygen species (ROS) upon the cleavage of the endoperoxide bridge in the presence of intracellular iron, which is often found at higher concentrations in cancer cells. This oxidative stress can trigger a cascade of events leading to apoptosis.

Caption: Apoptosis signaling pathways induced by this compound derivatives.

Modulation of NF-κB Signaling

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, immunity, cell proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Artemisinin and its derivatives have been shown to inhibit the NF-κB pathway, contributing to their anticancer and anti-inflammatory effects.[6]

Inhibition of the NF-κB pathway by these compounds can occur through the prevention of the degradation of IκBα, the inhibitor of NF-κB. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus where it would activate the transcription of pro-survival and pro-inflammatory genes.

Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.

Conclusion and Future Directions

This compound derivatives represent a promising class of therapeutic agents with potent antimalarial and anticancer activities. Their straightforward synthesis from the readily available natural product artemisinin, coupled with their enhanced stability and efficacy, makes them attractive candidates for further drug development. The elucidation of their mechanisms of action, particularly their ability to induce apoptosis and modulate key signaling pathways like NF-κB, provides a strong rationale for their continued investigation.

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: To design and synthesize novel derivatives with improved potency, selectivity, and pharmacokinetic profiles.

-

Mechanism of Action Studies: To further unravel the complex molecular targets and signaling cascades affected by these compounds.

-

In Vivo Efficacy and Toxicity Studies: To evaluate the therapeutic potential and safety of the most promising derivatives in preclinical animal models.

-

Combination Therapies: To explore the synergistic effects of this compound derivatives with existing chemotherapeutic agents to overcome drug resistance and enhance therapeutic outcomes.

This technical guide serves as a foundational resource for researchers dedicated to advancing the development of this compound-based therapies for the treatment of malaria and cancer.

References

- 1. Synthesis and antimalarial activity of (+)-deoxoartemisinin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of novel 10-deoxoartemisinins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure–Activity Relationships of the Antimalarial Agent Artemisinin 10. Synthesis and Antimalarial Activity of Enantiomers of rac-5β-Hydroxy-d-Secoartemisinin and Analogs: Implications Regarding the Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dihydroartemisinin induces apoptosis and sensitizes human ovarian cancer cells to carboplatin therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Qinghaosu (artemisinin): Chemistry and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Foundational Research on Deoxoartemisinin's Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxoartemisinin, a semi-synthetic derivative of artemisinin, represents a significant molecule in the study of endoperoxide-containing compounds. Characterized by the reduction of the C-10 lactone carbonyl group found in its parent compound, this compound retains the crucial 1,2,4-trioxane ring essential for its biological activity. This technical guide provides an in-depth overview of the foundational research into this compound's bioactivity, with a primary focus on its potent antimalarial effects and a comparative look at its anticancer properties. It details the core mechanism of action, summarizes key quantitative data, outlines experimental protocols for bioactivity assessment, and visualizes the underlying molecular pathways.

Core Mechanism of Action: The Endoperoxide Bridge

The bioactivity of this compound, like all artemisinins, is fundamentally linked to its endoperoxide bridge. The widely accepted mechanism involves the iron-mediated cleavage of this bridge, a process that is particularly effective in environments rich in ferrous iron (Fe²⁺), such as malaria-infected erythrocytes or iron-rich cancer cells.[1][2][3]

-

Activation: Intra-parasitic heme or intracellular free iron catalyzes the reductive scission of the endoperoxide bond.

-

Radical Formation: This cleavage generates highly reactive and cytotoxic intermediates, primarily carbon-centered radicals and reactive oxygen species (ROS).[1][3]

-

Cellular Damage: These radicals subsequently alkylate and damage a multitude of essential parasite and cellular macromolecules, including proteins and lipids, leading to oxidative stress and ultimately, cell death.[1]

This foundational mechanism is the primary driver of this compound's potent bioactivity.

Quantitative Bioactivity Data

Quantitative data reveals a significant disparity between this compound's antimalarial and anticancer activities. It is a highly potent antimalarial agent, in some cases exceeding the activity of its parent compound, artemisinin. In contrast, its direct cytotoxicity against cancer cells is considerably lower, though derivatives and dimers have shown more promise.[4]

Table 1: Antimalarial Activity of this compound and Related Compounds

| Compound | Parasite Strain | IC₅₀ (Concentration) | Notes |

| 10-Deoxoartemisinin | Plasmodium falciparum (3D7) | 6 nM | More potent than artemisinin in this study.[5] |

| Artemisinin | P. falciparum (3D7) | 11 nM | Positive control in the same study.[5] |

| Deoxyartemisinin | P. falciparum (NF54) | 27,000 ng/mL | Lacks the endoperoxide bridge; ~10,000-fold less active than artemisinin.[6] |

| Artemisinin | P. falciparum | Up to 15 nM | General reported range for sensitive strains.[1] |

Table 2: Anticancer Activity of Artemisinin Derivatives (Comparative Data)

| Compound Class | Cell Lines | IC₅₀ Range (Concentration) | Notes |

| Artemisinin & Derivatives | Various Cancer Lines | 0.5 µM to ≥200 µM | General range; significantly higher concentration needed than for antimalarial activity.[1] |

| This compound Monomer | Oral Cancer Cells | "Not very active" | Specific IC₅₀ values are not reported, suggesting low potency.[4] |

| Deoxyartemisitene | NCI-60 Panel | "Significant cytotoxicity" | A this compound derivative; specific data not available in the abstract.[7] |

| Artemisinin | P815 (Murine Mastocytoma) | ~12 µM | For comparison.[8] |

| Artemisinin | BSR (Hamster Kidney Adenocarcinoma) | ~52 µM | For comparison.[8] |

Key Signaling Pathways

While direct research on this compound's specific signaling pathway modulation is limited, extensive studies on artemisinin and its primary metabolite, dihydroartemisinin (DHA), provide a strong basis for its likely downstream effects following ROS generation.

Induction of Apoptosis

The oxidative stress induced by this compound is a potent trigger for programmed cell death (apoptosis). This is believed to occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, as established for closely related derivatives.

-

Intrinsic Pathway: ROS cause mitochondrial membrane permeabilization, leading to the release of cytochrome c. This activates a caspase cascade (e.g., Caspase-9, Caspase-3), culminating in apoptosis.

-

Extrinsic Pathway: Evidence from DHA studies suggests activation of death receptors like Fas, which recruits the adaptor protein FADD, activating Caspase-8 and initiating a separate caspase cascade that leads to cell death.[1]

Modulation of Inflammatory Pathways

Artemisinins have demonstrated significant anti-inflammatory properties, primarily through the inhibition of the NF-κB (Nuclear Factor kappa B) signaling pathway .[9] This pathway is a central regulator of inflammation, and its inhibition is a key aspect of the bioactivity of artemisinin-class compounds.

-

Mechanism: Artemisinins have been shown to prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This action blocks the translocation of the NF-κB p65 subunit to the nucleus, thereby preventing the transcription of pro-inflammatory cytokines and other inflammatory mediators.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's bioactivity.

In Vitro Antimalarial Activity Assay (pLDH Method)